REACTION_SMILES
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[N:1]12[CH2:2][CH2:3][C:4]([c:8]3[cH:9][cH:10][c:11]([OH:14])[n:12][cH:13]3)([CH2:5][CH2:6]1)[CH2:7]2.[Na+:21].[OH-:20].[P:15]([Cl:16])([Cl:17])([Cl:18])=[O:19]>>[N:1]12[CH2:2][CH2:3][C:4]([c:8]3[cH:9][cH:10][c:11]([Cl:17])[n:12][cH:13]3)([CH2:5][CH2:6]1)[CH2:7]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(C23CCN(CC2)C3)cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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Clc1ccc(C23CCN(CC2)C3)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |